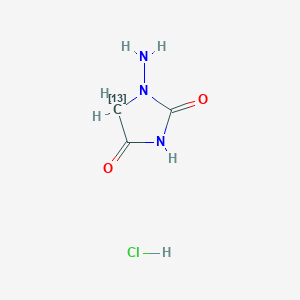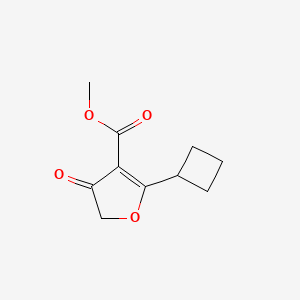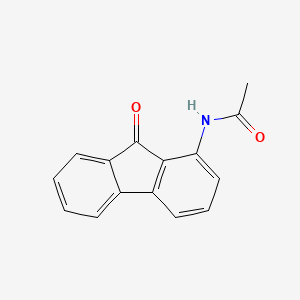
N-(9-oxofluoren-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Oxo-9H-fluoren-1-yl)acetamide is an organic compound with the molecular formula C15H11NO2 It is a derivative of fluorenone, characterized by the presence of an acetamide group attached to the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Oxo-9H-fluoren-1-yl)acetamide typically involves the acylation of 9-oxo-9H-fluorene with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired acetamide derivative.
Industrial Production Methods: While specific industrial production methods for N-(9-Oxo-9H-fluoren-1-yl)acetamide are not extensively documented, the general approach would involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Oxidation: N-(9-Oxo-9H-fluoren-1-yl)acetamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the fluorenone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(9-Oxo-9H-fluoren-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex fluorenone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(9-Oxo-9H-fluoren-1-yl)acetamide is not fully elucidated, but it is believed to interact with various molecular targets and pathways. Its structural features allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
- N-(9H-Fluoren-9-yl)acetamide
- N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
Comparison: N-(9-Oxo-9H-fluoren-1-yl)acetamide is unique due to the presence of the oxo group at the 9-position of the fluorenone core, which imparts distinct chemical reactivity and potential biological activity. In contrast, other similar compounds may have different substituents at the 9-position, leading to variations in their chemical and biological properties.
Properties
CAS No. |
6954-57-0 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(9-oxofluoren-1-yl)acetamide |
InChI |
InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-11-10-5-2-3-6-12(10)15(18)14(11)13/h2-8H,1H3,(H,16,17) |
InChI Key |
IYHBZVAILOLITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
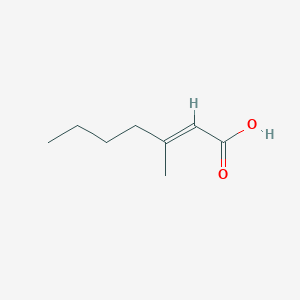
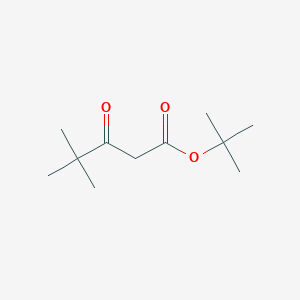
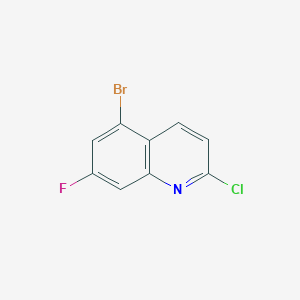

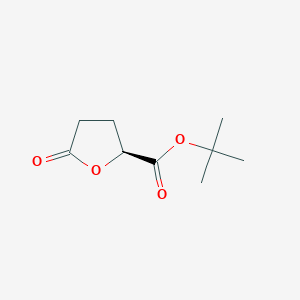
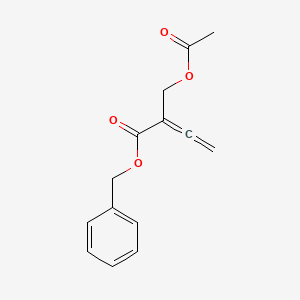
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
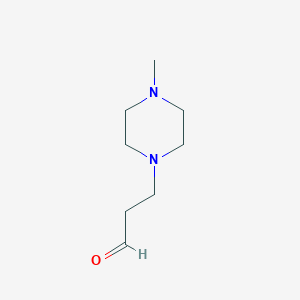
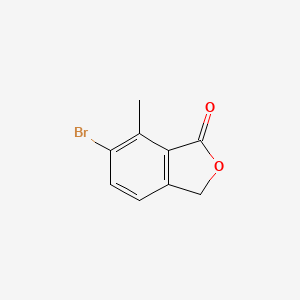
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

